6-Bromo-8-chloroquinoline-3,4-diamine
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Overview
Description
6-Bromo-8-chloroquinoline-3,4-diamine is a chemical compound with the molecular formula C9H7BrClN3 and a molecular weight of 272.53 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloroquinoline-3,4-diamine typically involves the bromination and chlorination of quinoline derivatives. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective substitution at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale methods, with additional considerations for safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloroquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
6-Bromo-8-chloroquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to alterations in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-8-chloroquinoline
- 8-Bromo-4-chloroquinoline
- 6-Bromo-4-chloroquinoline
- 7-Bromo-4-chloroquinoline
- 4-Bromo-7-chloroquinoline
- 7-Bromo-2-chloroquinoline
- 6-Bromo-2-chloroquinazoline
- 6-Bromo-4-chloroquinoline-2-carboxaldehyde
Uniqueness
6-Bromo-8-chloroquinoline-3,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H7BrClN3 |
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Molecular Weight |
272.53 g/mol |
IUPAC Name |
6-bromo-8-chloroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7BrClN3/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H,12H2,(H2,13,14) |
InChI Key |
LDKSRRPJAJHYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)N)Cl)Br |
Origin of Product |
United States |
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